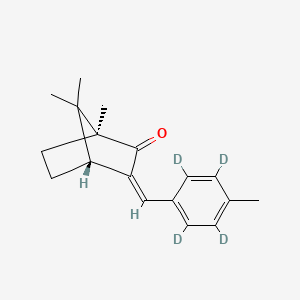

(+/-)-3-(4-Methylbenzylidene-d4)camphor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methylbenzylidine-d4)camphor is a synthetic organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a deuterium-labeled methylbenzylidene group attached to the camphor skeleton. This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzylidine-d4)camphor typically involves the condensation of 4-methylbenzaldehyde with camphor in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions. A common method involves the use of deuterated solvents and catalysts to facilitate the reaction.

Starting Materials: 4-methylbenzaldehyde, camphor, deuterium oxide (D2O)

Catalysts: Pyridine or other suitable bases

Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of 3-(4-methylbenzylidine-d4)camphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzylidine-d4)camphor undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

Oxidation: Formation of 4-methylbenzoic acid and camphor derivatives.

Reduction: Formation of 4-methylbenzyl alcohol and reduced camphor derivatives.

Substitution: Formation of nitro and halogenated derivatives of 3-(4-methylbenzylidine-d4)camphor.

Scientific Research Applications

3-(4-Methylbenzylidine-d4)camphor has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in isotopic labeling studies and as a precursor in the synthesis of other deuterium-labeled compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential use in drug development and as a model compound in pharmacokinetic studies.

Industry: Utilized in the development of new materials and as a UV filter in cosmetic formulations.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzylidine-d4)camphor involves its interaction with specific molecular targets and pathways. The compound is known to exhibit photoabsorption properties, making it effective as a UV filter. It absorbs UV radiation and undergoes photochemical reactions that dissipate the absorbed energy, thereby protecting the skin from UV damage.

Comparison with Similar Compounds

Similar Compounds

4-Methylbenzylidene camphor: A non-deuterated analog used as a UV filter in sunscreens.

3-Benzylidene camphor: Another camphor derivative with similar UV-absorbing properties.

4-Methylbenzylidene camphor sulfonic acid: A sulfonated derivative with enhanced water solubility.

Uniqueness

3-(4-Methylbenzylidine-d4)camphor is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in isotopic studies, making it a valuable tool in various scientific fields.

Biological Activity

(+/-)-3-(4-Methylbenzylidene-d4)camphor, commonly referred to as 4-MBC, is a synthetic compound widely used as an ultraviolet (UV) filter in various cosmetic products, particularly sunscreens. Its biological activity has garnered attention due to potential hormonal effects and environmental impacts. This article reviews the biological activity of 4-MBC, focusing on its toxicokinetics, metabolic pathways, and effects on different biological systems.

Chemical Structure and Properties

4-MBC is a derivative of camphor, characterized by a methylbenzylidene group. Its chemical structure allows it to absorb UV radiation effectively, making it a common ingredient in sun protection formulations. The compound's ability to undergo biotransformation in biological systems is critical for understanding its biological effects.

Absorption and Distribution

Studies have demonstrated that after oral administration in rats, 4-MBC undergoes extensive first-pass metabolism, resulting in low blood levels of the parent compound. The primary metabolites identified include 3-(4-carboxybenzylidene)camphor and 3-(4-carboxybenzylidene)-6-hydroxycamphor. These metabolites exhibit significantly higher concentrations in the bloodstream compared to 4-MBC itself, indicating that metabolic conversion plays a crucial role in the compound's pharmacokinetics .

Elimination Pathways

The elimination of 4-MBC and its metabolites occurs primarily through feces rather than urine. In studies involving rats, it was found that most of the administered dose was recovered as metabolites in fecal matter, with urinary excretion representing a minor elimination pathway . This pattern suggests that enterohepatic circulation may influence the persistence of these compounds within the body.

Hormonal Activity

Research has indicated that 4-MBC may exhibit weak estrogenic activity. In vitro studies have shown that it can bind to estrogen receptors and induce estrogen-like effects. This has raised concerns regarding its use in consumer products, especially those applied to the skin . A study involving human volunteers demonstrated detectable levels of 4-MBC and its metabolites in plasma after dermal application of sunscreen formulations containing the compound .

Reproductive Toxicity

In ecotoxicological studies using Japanese medaka (Oryzias latipes), long-term exposure to environmentally relevant concentrations of 4-MBC resulted in significant reproductive toxicity. Key findings included decreased fecundity and fertility at higher concentrations (500 µg/L), along with impaired spermatogenesis in males . Additionally, alterations in plasma vitellogenin and estradiol levels were observed, indicating potential endocrine disruption .

Case Studies

- Human Dermal Exposure : A clinical study assessed the dermal absorption of 4-MBC from a sunscreen formulation. The results indicated that less than 0.5% of the applied dose penetrated through human skin, with peak plasma concentrations occurring approximately 6 hours post-application .

- Ecotoxicological Assessment : A study on benthic invertebrates revealed that exposure to 4-MBC affected ecosystem functions significantly. The findings highlighted concerns regarding the ecological impact of this UV filter on aquatic life .

Data Summary Table

| Parameter | Findings |

|---|---|

| Primary Metabolites | 3-(4-carboxybenzylidene)camphor |

| 3-(4-carboxybenzylidene)-6-hydroxycamphor | |

| Absorption Rate (Humans) | <0.5% of applied dose |

| Peak Plasma Concentration | ~200 pmol/mL (males), ~100 pmol/mL (females) |

| Reproductive Toxicity (Medaka) | Decreased fecundity at 500 µg/L |

| Increased vitellogenin levels at lower doses |

Properties

Molecular Formula |

C18H22O |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

(1S,3Z,4R)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11-/t15-,18+/m0/s1/i5D,6D,7D,8D |

InChI Key |

HEOCBCNFKCOKBX-YSEPUGIXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])/C=C\2/[C@@H]3CC[C@](C2=O)(C3(C)C)C)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.